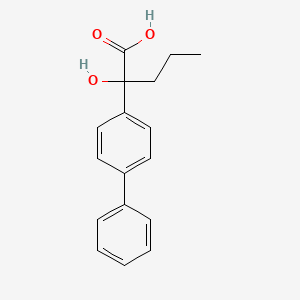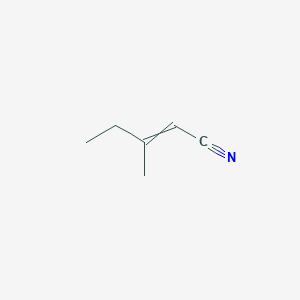![molecular formula C15H20ClN3O B14734518 3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile CAS No. 6269-55-2](/img/structure/B14734518.png)
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile is a chemical compound that features a piperazine ring substituted with a 4-chlorophenyl group and an ethoxypropanenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with ethylene oxide to form 4-(4-chlorophenyl)piperazine.
Alkylation: The piperazine intermediate is then alkylated with 3-chloropropanenitrile in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs for neurological and psychiatric disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile involves its interaction with neurotransmitter receptors in the brain. The compound acts as a ligand, binding to specific receptors and modulating their activity. This can result in altered neurotransmitter release and uptake, leading to therapeutic effects in the treatment of neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide
- Cetirizine ethyl ester dihydrochloride
Uniqueness
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperazine ring with a nitrile group and an ethoxy linkage makes it a versatile compound in medicinal chemistry, offering potential advantages in terms of receptor binding affinity and selectivity.
Eigenschaften
CAS-Nummer |
6269-55-2 |
|---|---|
Molekularformel |
C15H20ClN3O |
Molekulargewicht |
293.79 g/mol |
IUPAC-Name |
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethoxy]propanenitrile |
InChI |
InChI=1S/C15H20ClN3O/c16-14-2-4-15(5-3-14)19-9-7-18(8-10-19)11-13-20-12-1-6-17/h2-5H,1,7-13H2 |
InChI-Schlüssel |
HQQFMKXLOAUQFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOCCC#N)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)

![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)
![Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate](/img/structure/B14734451.png)
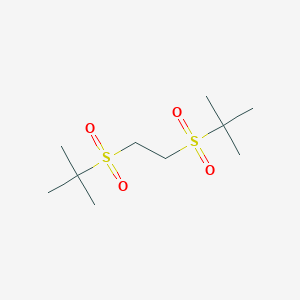
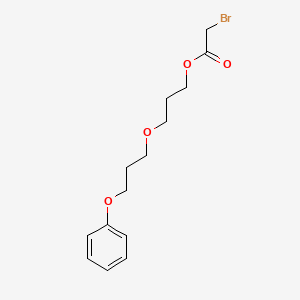
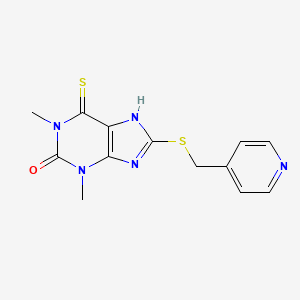
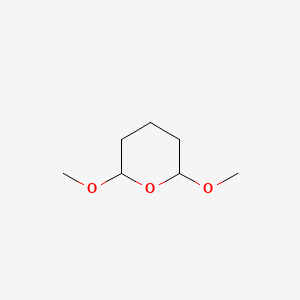

![1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol](/img/structure/B14734481.png)

